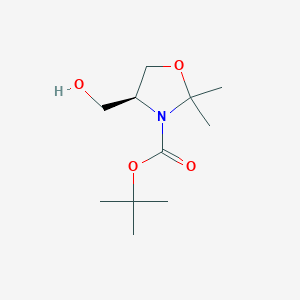

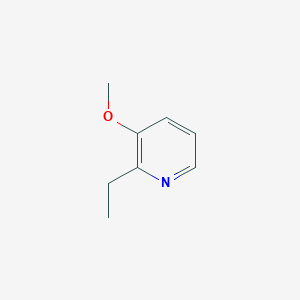

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes starting from basic chiral building blocks like amino acids. For instance, compounds with similar structural features have been synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving moderate yields (Zhang Xingxian, 2012). Another approach for synthesizing stereochemically complex glutamic acid derivatives includes diastereoselective methylation to obtain the desired trans product with high affinity for specific receptors (Z. Gu, Xiao Lin, D. Hesson, 1995).

科学的研究の応用

Environmental Remediation and Fate

Vapor-Liquid Equilibria and Environmental Impact

Research focuses on the vapor-liquid equilibria of ethers like methyl tert-butyl ether (MTBE) and their mixtures, which are used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies are crucial for understanding the environmental behavior and potential impact of these additives (Marsh et al., 1999).

Bioremediation of MTBE

There's a significant body of research on the microbial degradation of MTBE, a related ether, in the subsurface. These studies demonstrate that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be biodegradable under both oxic and nearly all anoxic conditions, although degradation rates and pathways vary widely. This research is pivotal for developing bioremediation strategies for MTBE-contaminated sites (Schmidt et al., 2004).

Chemical Processes and Synthesis

Catalytic Processes

Studies have examined the catalytic roles and mechanisms of various compounds in synthesizing ethers like MTBE. For instance, the use of heteropoly acids in catalyzing the synthesis of MTBE has been explored, highlighting the search for environmentally friendly and stable catalysts (Bielański et al., 2003).

Fluorescent Chemosensors

Compounds based on similar structural frameworks have been used to develop chemosensors for detecting various analytes, demonstrating the versatile applications of these compounds in chemical sensing technologies (Roy, 2021).

Safety And Hazards

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLCHNBFNGFDSD-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448927 | |

| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

CAS RN |

196394-49-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196394-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)